molecular formula C19H17N3 B12871217 (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile

(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile

Cat. No.: B12871217
M. Wt: 287.4 g/mol
InChI Key: SPPLNZZXQWKXKX-HDICACEKSA-N
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Description

(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with benzhydryl and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile typically involves the reaction of benzhydryl chloride with a pyrrolidine derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is unique due to its specific chiral configuration and the presence of both benzhydryl and dicarbonitrile groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

(2R,5S)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile

InChI

InChI=1S/C19H17N3/c20-13-17-11-12-18(14-21)22(17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-12H2/t17-,18+

InChI Key

SPPLNZZXQWKXKX-HDICACEKSA-N

Isomeric SMILES

C1C[C@H](N([C@H]1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

C1CC(N(C1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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